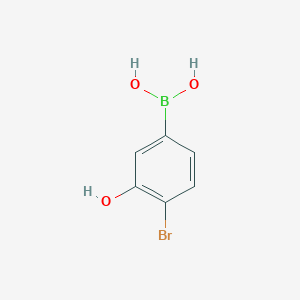

4-Bromo-3-hydroxyphenylboronic acid

Description

BenchChem offers high-quality 4-Bromo-3-hydroxyphenylboronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-3-hydroxyphenylboronic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-bromo-3-hydroxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BBrO3/c8-5-2-1-4(7(10)11)3-6(5)9/h1-3,9-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJZSBTMJFVLOFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)Br)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BBrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Bromo-3-hydroxyphenylboronic acid physical properties

An In-depth Technical Guide to the Physical Properties of 4-Bromo-3-hydroxyphenylboronic acid

Executive Summary

4-Bromo-3-hydroxyphenylboronic acid is a specialized arylboronic acid that has garnered significant attention within the medicinal chemistry and drug development sectors. Its unique trifunctional nature—featuring a boronic acid, a phenol, and a bromine atom—renders it a highly valuable building block for synthesizing complex heterocyclic molecules. Notably, it serves as a critical intermediate in the preparation of potent inhibitors for enzymes such as Bruton's tyrosine kinase (Btk) and phosphoinositide 3-kinase delta (PI3Kδ), which are key targets in oncology and immunology.[] This guide provides a comprehensive overview of the core physical, chemical, and spectroscopic properties of 4-Bromo-3-hydroxyphenylboronic acid, offering a technical resource for researchers and scientists. It details essential data on its structure and stability, outlines protocols for its characterization, and provides field-proven insights into its safe handling and storage, grounding its utility within the broader context of modern drug discovery.

Introduction: A Strategic Building Block in Medicinal Chemistry

The Ascendancy of Boronic Acids in Drug Design

The incorporation of boron, specifically the boronic acid moiety [-B(OH)₂], into drug candidates represents one of the most significant advances in medicinal chemistry over the past two decades.[2] This functional group is not merely a passive structural element; its unique electronic properties and ability to form reversible covalent bonds with diols and active site serines in target proteins confer distinct pharmacological advantages. This has led to the successful development and FDA approval of several boronic acid-containing drugs, including the proteasome inhibitor Bortezomib for multiple myeloma and the β-lactamase inhibitor Vaborbactam.[2][3] The growing interest in this class of compounds underscores the need for a deep understanding of the physical properties of versatile boronic acid building blocks.[2][4]

Profile of 4-Bromo-3-hydroxyphenylboronic Acid

4-Bromo-3-hydroxyphenylboronic acid (CAS No. 1701448-16-9) emerges as a strategically important reagent.[5] Its structure is primed for sequential, regioselective modifications. The boronic acid group is ideal for palladium-catalyzed cross-coupling reactions (e.g., Suzuki coupling), the bromine atom offers a secondary site for further cross-coupling or other substitutions, and the phenolic hydroxyl group can be used for etherification or esterification. This synthetic versatility is precisely why it is a documented precursor for advanced heterocyclic systems, including pyrazolo[3,4-d]pyrimidines, which are explored for dual Btk and PI3Kδ inhibition therapies.[] A thorough characterization of its physical properties is therefore foundational for its effective and reproducible use in complex synthetic campaigns.

Core Physicochemical Properties

A precise understanding of the physicochemical properties of a reagent is paramount for its successful application in synthesis, ensuring reproducibility and scalability.

Identity and Structural Attributes

-

IUPAC Name: (4-Bromo-3-hydroxyphenyl)boronic acid

-

CAS Number: 1701448-16-9[5]

-

SMILES: OB(C1=CC=C(Br)C(O)=C1)O[5]

Summary of Physical Data

The following table summarizes the key physical properties of 4-Bromo-3-hydroxyphenylboronic acid. It is important to note that while some data is experimentally derived, other values are predicted based on computational models for this specific molecule or its isomers, a common practice for specialized reagents where extensive literature is not yet available.

| Property | Value | Source/Comment |

| Molecular Weight | 216.83 g/mol | [5] |

| Appearance | Solid | [6] |

| Melting Point | Not explicitly reported. Expected to be >200 °C. | Based on related structures like 4-Bromophenylboronic acid (204-206 °C)[7] and 4-Hydroxyphenylboronic acid (>230 °C).[8][9] |

| Boiling Point | 362.6 ± 52.0 °C | Predicted for the related isomer, 4-Bromo-2-hydroxyphenylboronic acid.[10] |

| Density | 1.84 ± 0.1 g/cm³ | Predicted for the related isomer, 4-Bromo-2-hydroxyphenylboronic acid.[10] |

| pKa | 8.40 ± 0.58 | Predicted for the phenolic proton of the related isomer, 4-Bromo-2-hydroxyphenylboronic acid.[10] The boronic acid pKa is also relevant. |

| Solubility | No specific data available. | Expected to be soluble in polar organic solvents such as Methanol, DMSO, and Acetonitrile, similar to 4-Hydroxyphenylboronic acid.[9][11] |

In-depth Analysis of Key Properties

-

Melting Point: The melting point is a critical indicator of purity. While an exact experimental value for this compound is not widely published, it is expected to be a high-melting solid, characteristic of arylboronic acids which often exhibit intermolecular hydrogen bonding. Any significant deviation from a sharp melting range would suggest the presence of impurities or residual solvent.

-

Solubility Profile: The presence of both a hydroxyl and a boronic acid group imparts a degree of polarity. Solubility is expected to be highest in polar aprotic solvents like DMSO and DMF, and in alcohols like methanol, which can effectively solvate the hydrogen-bonding groups. Its solubility in less polar solvents like dichloromethane or ethers is likely limited. This profile is crucial when selecting solvent systems for reactions and purifications.

-

Acidity (pKa): The molecule possesses two acidic protons: one on the phenolic hydroxyl group and those on the boronic acid. The predicted pKa of ~8.4 for the phenol is reasonable, as the electron-withdrawing effects of the adjacent bromine and the boronic acid group increase its acidity compared to phenol itself (pKa ~10). The boronic acid group is a Lewis acid and its Brønsted acidity (pKa) is typically in the range of 8-10. These values are critical for predicting its reactivity under basic conditions, such as those used in Suzuki coupling reactions where deprotonation is often a key step.

Spectroscopic and Analytical Characterization

Structural verification and purity assessment are non-negotiable in drug development. The following section details the expected spectroscopic signatures and provides standardized protocols for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Rationale: ¹H and ¹³C NMR are the most powerful tools for unambiguous structure confirmation. The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons, while ¹¹B NMR can confirm the presence and coordination state of the boron atom.

-

Expected ¹H NMR Spectrum (in DMSO-d₆):

-

Aromatic Protons: The three aromatic protons will appear as a complex multiplet or as distinct doublets and doublet of doublets in the range of δ 7.0-7.8 ppm. The precise splitting pattern is dictated by the ortho, meta, and para coupling constants.

-

Hydroxyl Protons: The phenolic (-OH) and boronic acid (-B(OH)₂) protons will appear as broad singlets. Their chemical shifts are concentration-dependent and can vary widely, often between δ 5.0 and δ 10.0 ppm. They are also exchangeable with D₂O.

-

-

Experimental Protocol: NMR Sample Preparation

-

Accurately weigh 5-10 mg of 4-Bromo-3-hydroxyphenylboronic acid into a clean, dry vial.

-

Add approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic as it effectively solubilizes polar analytes and shifts the residual water peak away from areas of interest.

-

Vortex the sample until the solid is completely dissolved.

-

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

-

Acquire ¹H, ¹³C, and ¹¹B NMR spectra on a calibrated spectrometer (e.g., 400 MHz or higher).

-

Infrared (IR) Spectroscopy

-

Rationale: IR spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule.

-

Expected Characteristic Absorption Bands:

-

O-H Stretch: A very broad and strong band from 3200-3600 cm⁻¹, characteristic of hydrogen-bonded hydroxyl groups from both the phenol and boronic acid.

-

B-O Stretch: A strong, characteristic band typically appearing in the 1310-1380 cm⁻¹ region.

-

Aromatic C=C Stretch: Medium to weak bands in the 1450-1600 cm⁻¹ region.

-

C-Br Stretch: A band in the fingerprint region, typically below 600 cm⁻¹.

-

Handling, Storage, and Safety

As a Senior Application Scientist, the emphasis on safety and material integrity is paramount. Adherence to proper protocols prevents degradation of the reagent and ensures operator safety.

GHS Hazard Classification

| Hazard Class | Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed[5] |

| Skin Corrosion/Irritation | H315: Causes skin irritation[5] |

| Serious Eye Damage/Irritation | H319: Causes serious eye irritation[5] |

| STOT - Single Exposure | H335: May cause respiratory irritation[5] |

Recommended Handling and Storage

-

Personal Protective Equipment (PPE): Always handle the compound inside a certified chemical fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.[12][13]

-

Dispensing: Use appropriate tools (spatula, weighing paper) to handle the solid. Avoid generating dust.[14]

-

Storage Conditions: 4-Bromo-3-hydroxyphenylboronic acid should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C.[5] Boronic acids are susceptible to dehydration to form boroxines, and exposure to moisture and air should be minimized to maintain their integrity.[15]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[12]

Visualization: Safe Handling Workflow

Caption: Workflow for the safe handling of 4-Bromo-3-hydroxyphenylboronic acid.

Relevance and Application in Drug Discovery

The physical properties discussed directly influence the utility of 4-Bromo-3-hydroxyphenylboronic acid as a molecular scaffold.

A Versatile Precursor for Kinase Inhibitors

The primary application driving interest in this compound is its role as a precursor to complex heterocyclic kinase inhibitors.[] Its defined structure allows for a rational and predictable synthetic strategy. For instance, a Suzuki coupling at the boronic acid position can be followed by a subsequent coupling or functionalization at the bromine position, building molecular complexity in a controlled manner.

Visualization: Role in Drug Discovery Pathway

Caption: Logical progression from starting material to therapeutic application.

Conclusion

4-Bromo-3-hydroxyphenylboronic acid is more than a simple chemical reagent; it is an enabling tool for medicinal chemists. Its physical properties—a stable, high-melting solid with predictable solubility and well-defined spectroscopic characteristics—make it a reliable component in multi-step synthetic pathways. A comprehensive understanding of its handling requirements, stability, and reactivity, as detailed in this guide, is essential for leveraging its full potential in the discovery and development of next-generation therapeutics.

References

-

PubChem. (n.d.). 4-Bromo-3-hydroxybenzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN111072698A - Preparation method of hydroxyphenylboronic acid.

-

Lab Alley. (n.d.). How to Store Boric Acid. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives.... Retrieved from [Link]

-

PubMed Central (PMC). (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Retrieved from [Link]

-

PubChem. (n.d.). 4-Hydroxyphenylboronic acid. Retrieved from [Link]

-

ResearchGate. (2020). Design and discovery of boronic acid drugs. Retrieved from [Link]

-

PubMed. (2020). Design and discovery of boronic acid drugs. Retrieved from [Link]

Sources

- 2. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 1701448-16-9|(4-Bromo-3-hydroxyphenyl)boronic acid|BLD Pharm [bldpharm.com]

- 6. (4-bromo-3-hydroxyphenyl)boronic acid | CymitQuimica [cymitquimica.com]

- 7. 4-溴苯硼酸 ≥95.0% | Sigma-Aldrich [sigmaaldrich.com]

- 8. chemimpex.com [chemimpex.com]

- 9. 4-Hydroxyphenylboronic acid | 71597-85-8 [chemicalbook.com]

- 10. 4-Bromo-2-hydroxyphenylboronic acid | 1451393-43-3 [chemicalbook.com]

- 11. 4-Hydroxyphenylboronic Acid | 71597-85-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]

- 15. laballey.com [laballey.com]

An In-Depth Technical Guide to 4-Bromo-3-hydroxyphenylboronic acid: A Versatile Building Block for Advanced Synthesis

Introduction: The Strategic Value of Multi-functionalized Building Blocks

In the landscape of modern drug discovery and materials science, the efficiency of synthesizing complex molecular architectures is paramount. Arylboronic acids have emerged as indispensable tools, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] Among this critical class of reagents, 4-Bromo-3-hydroxyphenylboronic acid (CAS 1701448-16-9) represents a particularly valuable, trifunctionalized building block. Its unique arrangement of a boronic acid, a hydroxyl group, and a bromine atom on a phenyl ring offers medicinal chemists and materials scientists a versatile platform for intricate molecular design and synthesis. The strategic placement of these functional groups allows for sequential and site-selective reactions, enabling the construction of complex scaffolds from a single, readily accessible starting material.

This technical guide provides an in-depth exploration of 4-Bromo-3-hydroxyphenylboronic acid, from its fundamental chemical properties and synthesis to its applications and handling. It is intended for researchers, scientists, and drug development professionals who seek to leverage the unique reactivity of this compound in their synthetic endeavors.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of a reagent is the foundation of its effective application in synthesis.

| Property | Value | Source |

| CAS Number | 1701448-16-9 | [3] |

| Molecular Formula | C₆H₆BBrO₃ | [3] |

| Molecular Weight | 216.83 g/mol | [3] |

| Appearance | White to off-white solid | Inferred from similar compounds |

| Purity | Typically ≥95% | [3] |

| Storage | Inert atmosphere, 2-8°C | [3] |

Spectroscopic Characterization (Predicted):

-

¹H NMR (in DMSO-d₆): The proton NMR spectrum is expected to show distinct signals for the three aromatic protons, with their chemical shifts and coupling constants influenced by the electronic effects of the bromo, hydroxyl, and boronic acid substituents. The hydroxyl and boronic acid protons will appear as broad singlets.

-

¹³C NMR (in DMSO-d₆): The carbon NMR spectrum will display six signals corresponding to the aromatic carbons. The carbon attached to the boron atom will exhibit a characteristic broad signal due to quadrupolar relaxation.

-

FT-IR (KBr Pellet): The infrared spectrum will be characterized by a broad O-H stretching band for the hydroxyl and boronic acid groups, aromatic C-H stretching, and C=C stretching bands. A strong B-O stretching vibration is also expected.

-

Mass Spectrometry (ESI-MS): The mass spectrum will show a characteristic isotopic pattern for the bromine atom, with two major peaks of nearly equal intensity separated by two mass units (⁷⁹Br and ⁸¹Br).

Synthesis of 4-Bromo-3-hydroxyphenylboronic acid: A Plausible Approach

A common and effective method for the synthesis of hydroxyphenylboronic acids involves a Grignard reaction with a protected bromophenol, followed by reaction with a trialkyl borate and subsequent deprotection.[4] This approach prevents the acidic proton of the hydroxyl group from interfering with the Grignard reagent formation.

Proposed Synthetic Workflow:

Caption: Proposed synthesis of 4-Bromo-3-hydroxyphenylboronic acid.

Step-by-Step Experimental Protocol (Illustrative):

-

Protection: To a solution of 4-bromo-3-hydroxyphenol in an anhydrous aprotic solvent (e.g., THF or DCM), add a suitable protecting group reagent such as tert-butyldimethylsilyl chloride (TBDMSCl) and an amine base like imidazole. Stir at room temperature until the reaction is complete (monitored by TLC).

-

Work-up and Purification: After an aqueous work-up, the protected bromophenol is purified, typically by column chromatography on silica gel.

-

Grignard Formation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), activate magnesium turnings. Add a solution of the protected bromophenol in anhydrous THF dropwise to initiate the Grignard reaction.[5]

-

Boronation: Cool the freshly prepared Grignard reagent to a low temperature (e.g., -78 °C) and add a trialkyl borate, such as trimethyl borate, dropwise.[5] Allow the reaction to warm to room temperature slowly.

-

Hydrolysis and Deprotection: Quench the reaction by the slow addition of an aqueous acid solution (e.g., HCl). This step both hydrolyzes the borate ester and removes the silyl protecting group to yield the desired 4-Bromo-3-hydroxyphenylboronic acid.

-

Isolation and Purification: The product can be isolated by extraction and purified by recrystallization from a suitable solvent system (e.g., water or an organic solvent mixture).[6]

Core Reactivity and Synthetic Applications

The synthetic utility of 4-Bromo-3-hydroxyphenylboronic acid stems from its three distinct functional groups, which can be addressed in a controlled, sequential manner.

Logical Flow of Sequential Reactions:

Sources

- 1. researchgate.net [researchgate.net]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (4-bromo-3-hydroxyphenyl)boronic acid | CymitQuimica [cymitquimica.com]

- 4. CN111072698A - Preparation method of hydroxyphenylboronic acid - Google Patents [patents.google.com]

- 5. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

Navigating the Nuances of 4-Bromo-3-hydroxyphenylboronic acid: A Technical Guide to Safe and Effective Handling

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry and drug discovery, arylboronic acids are indispensable building blocks. Among these, 4-Bromo-3-hydroxyphenylboronic acid stands out for its utility in creating complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions. However, realizing its full synthetic potential necessitates a deep understanding of its chemical nature and a rigorous adherence to safety protocols. This guide, compiled from the perspective of a Senior Application Scientist, offers a comprehensive overview of the safe handling, storage, and disposal of 4-Bromo-3-hydroxyphenylboronic acid, grounded in established safety data and practical laboratory experience.

Compound Profile and Hazard Identification

A thorough understanding of the physicochemical properties of a compound is the bedrock of its safe handling.

| Property | Value | Source |

| Molecular Formula | C₆H₆BBrO₃ | |

| Molecular Weight | 216.83 g/mol | |

| Appearance | White to off-white or light brown powder/crystals | |

| Melting Point | >230 °C | |

| Solubility | Soluble in methanol, acetonitrile, and DMSO. |

Hazard Identification:

4-Bromo-3-hydroxyphenylboronic acid is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and eye contact. The Globally Harmonized System (GHS) classifications highlight the following hazards:

-

Skin Irritation (Category 2): Causes skin irritation[1][2][3].

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation[1][2][3].

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation[1][2][3].

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed[1][2].

It is crucial to internalize these hazards not as deterrents, but as guiding principles for establishing a safe and controlled experimental environment.

The Cornerstone of Safety: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is non-negotiable when handling 4-Bromo-3-hydroxyphenylboronic acid.

Engineering Controls:

-

Fume Hood: All handling of the solid compound and its solutions must be conducted in a well-ventilated chemical fume hood to minimize the risk of inhalation[4]. The fume hood provides a physical barrier and ensures that any dust or vapors are effectively contained and exhausted.

Personal Protective Equipment (PPE):

The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

-

Eye and Face Protection: Chemical safety goggles are mandatory. For operations with a higher risk of splashing, such as transferring solutions or during quenching of reactions, a face shield should be worn in addition to goggles[5].

-

Skin Protection:

-

Gloves: Nitrile or neoprene gloves are recommended to prevent skin contact. It is imperative to inspect gloves for any signs of degradation or perforation before each use and to change them frequently, especially after direct contact with the compound[5].

-

Lab Coat: A flame-resistant lab coat with long sleeves and a secure front closure is essential to protect against splashes and spills[5].

-

-

Respiratory Protection: For situations where dust generation is unavoidable and engineering controls may not be sufficient, a NIOSH-approved respirator with an appropriate particulate filter should be used.

Figure 1: Personal Protective Equipment (PPE) workflow for handling 4-Bromo-3-hydroxyphenylboronic acid.

Standard Operating Procedures for Safe Handling

Adherence to a well-defined Standard Operating Procedure (SOP) is critical for minimizing risk and ensuring reproducible experimental outcomes.

3.1. Weighing and Transferring the Solid:

-

Preparation: Ensure the chemical fume hood is operational and the work area is clean and uncluttered. Assemble all necessary equipment (spatulas, weighing paper, receiving vessel) within the fume hood.

-

Weighing: Tare a suitable container on a balance located inside the fume hood or in close proximity. Carefully transfer the desired amount of 4-Bromo-3-hydroxyphenylboronic acid to the container using a clean spatula. Avoid creating dust by handling the solid gently.

-

Transfer: Securely cap the container before removing it from the balance. If transferring to a reaction vessel, do so within the fume hood.

3.2. Preparation of Solutions:

-

Solvent Addition: Add the solvent to the solid within the fume hood. Be mindful of potential exothermic reactions, although none are expected with common laboratory solvents.

-

Dissolution: If necessary, gently swirl or stir the mixture to aid dissolution. Avoid vigorous shaking that could lead to splashing.

Reactivity, Stability, and Incompatible Materials

Understanding the reactivity profile of 4-Bromo-3-hydroxyphenylboronic acid is crucial for preventing hazardous reactions.

-

Stability: The compound is generally stable under normal laboratory conditions. However, like many boronic acids, it can be susceptible to dehydration.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can lead to vigorous or uncontrolled reactions[6].

-

Hazardous Decomposition Products: Thermal decomposition may produce carbon monoxide, carbon dioxide, and hydrogen bromide gas[7][8][9][10]. Therefore, reactions at elevated temperatures should be conducted with extreme caution and under an inert atmosphere if necessary.

Storage and Waste Disposal

Proper storage and disposal are integral components of the chemical lifecycle and are governed by strict regulations.

5.1. Storage:

-

Store 4-Bromo-3-hydroxyphenylboronic acid in a tightly sealed container in a cool, dry, and well-ventilated area[6].

-

Keep it segregated from incompatible materials, particularly strong oxidizing agents[6].

-

While room temperature storage is generally acceptable, some suppliers recommend storage at <15°C in a dark place to maintain long-term stability.

5.2. Waste Disposal:

-

Collection: All waste containing 4-Bromo-3-hydroxyphenylboronic acid, including contaminated consumables (gloves, weighing paper), should be collected in a designated and clearly labeled hazardous waste container.

-

Aqueous Waste: For aqueous waste streams from reaction workups, it's important to consider the potential for boron to be present. While boronic acids can be removed from organic layers by extraction with a basic aqueous solution, this transfers the hazard to the aqueous phase[11].

-

Disposal: Dispose of all waste in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain.

Figure 2: Waste disposal workflow for 4-Bromo-3-hydroxyphenylboronic acid.

Emergency Procedures: Preparedness and Response

Even with the most stringent precautions, the potential for accidental exposure or spills exists. A well-rehearsed emergency plan is therefore essential.

6.1. First Aid Measures:

-

Inhalation: If inhaled, immediately move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention[4][12].

-

Skin Contact: In case of skin contact, immediately remove contaminated clothing and wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists[4][13][14].

-

Eye Contact: If the compound enters the eyes, immediately flush with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention[4][14].

-

Ingestion: If swallowed, do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention[4].

6.2. Spill Response:

-

Evacuate: In the event of a significant spill, evacuate the immediate area and alert colleagues.

-

Control: If it is safe to do so, prevent the spread of the spill.

-

Cleanup (for small spills):

-

Wear appropriate PPE, including respiratory protection if necessary.

-

Carefully sweep up the solid material, avoiding dust generation, and place it in a labeled hazardous waste container[4].

-

For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.

-

Decontaminate the spill area with a suitable solvent, followed by soap and water.

-

-

Large Spills: For large spills, evacuate the laboratory and contact the institution's Environmental Health and Safety (EHS) department immediately.

Application in a Research Context: The Suzuki-Miyaura Coupling

A primary application of 4-Bromo-3-hydroxyphenylboronic acid is in the Suzuki-Miyaura cross-coupling reaction to form C-C bonds. A generalized workflow for such a reaction highlights the practical implementation of the safety protocols discussed.

Figure 3: Generalized workflow for a Suzuki-Miyaura coupling reaction involving 4-Bromo-3-hydroxyphenylboronic acid.

During the workup phase of a Suzuki-Miyaura coupling, it is common to use a basic aqueous wash to remove unreacted boronic acid[11]. This step underscores the importance of treating all waste streams as potentially hazardous.

By integrating a comprehensive understanding of the hazards of 4-Bromo-3-hydroxyphenylboronic acid with meticulous experimental technique and robust safety protocols, researchers can confidently and safely leverage its synthetic potential to advance their scientific endeavors.

References

-

PubChem. (n.d.). 4-Bromo-3-hydroxybenzoic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Reddit. (2017, June 2). Trying to remove a boronic acid in a workup. Help! r/chemistry. Retrieved from [Link]

-

Lab Alley. (n.d.). Boric Acid Safety & Hazards. Retrieved from [Link]

-

ResearchGate. (2016, December 28). Can I remove boronic acid using Work up process? Retrieved from [Link]

-

University of California. (n.d.). RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY. Retrieved from [Link]

-

National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US). Retrieved from [Link]

-

ScienceDirect. (n.d.). Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. Retrieved from [Link]

-

AIDIC - The Italian Association of Chemical Engineering. (n.d.). Products of Thermal Decomposition of Brominated Polymer Flame Retardants. Chemical Engineering Transactions. Retrieved from [Link]

-

IsoLab. (n.d.). Boric Acid. Retrieved from [Link]

-

PubChem. (n.d.). 4-Bromo-3-hydroxybenzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-Hydroxyphenylboronic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. 4-Bromo-3-hydroxybenzoic acid | C7H5BrO3 | CID 6420973 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Bromo-3-hydroxybenzonitrile | C7H4BrNO | CID 23154348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Hydroxyphenylboronic acid | C6H7BO3 | CID 2734360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. Safety Tips for Handling Laboratory Chemicals - Actylis Lab [actylislab.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. Research Portal [researchportal.murdoch.edu.au]

- 9. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]

- 10. cetjournal.it [cetjournal.it]

- 11. reddit.com [reddit.com]

- 12. laballey.com [laballey.com]

- 13. artsci.usu.edu [artsci.usu.edu]

- 14. IsoLab - Boric Acid [isolab.ess.washington.edu]

An In-depth Technical Guide to 4-Bromo-3-hydroxyphenylboronic Acid: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 4-bromo-3-hydroxyphenylboronic acid, a versatile bifunctional reagent increasingly utilized in organic synthesis, particularly in the realms of medicinal chemistry and materials science. We will delve into its historical context, plausible synthetic pathways with detailed experimental considerations, its physicochemical properties, and its pivotal role as a building block in modern synthetic methodologies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this compound.

Introduction and Historical Context

The journey of boronic acids began in 1860 with the pioneering work of Edward Frankland, who first synthesized these organoboron compounds.[1] However, the true potential of arylboronic acids as indispensable tools in synthetic chemistry was not fully realized until the advent of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, first reported in 1981.[2][3] This reaction, which forges carbon-carbon bonds with remarkable efficiency and functional group tolerance, has since become a cornerstone of modern organic synthesis.

While a specific, seminal publication detailing the first-ever synthesis of 4-bromo-3-hydroxyphenylboronic acid remains elusive in the historical literature, its emergence is intrinsically linked to the expanding utility of substituted phenylboronic acids as key intermediates. The presence of three distinct functional moieties—the boronic acid, a hydroxyl group, and a bromine atom—on a stable phenyl scaffold makes it a highly valuable and versatile building block for creating molecular complexity.

Physicochemical Properties

4-Bromo-3-hydroxyphenylboronic acid is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C.[4] Its key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1701448-16-9 | [4] |

| Molecular Formula | C₆H₆BBrO₃ | [4] |

| Molecular Weight | 216.83 g/mol | [4] |

| Appearance | Solid | [5] |

| Storage | Inert atmosphere, 2-8°C | [4] |

Synthesis of 4-Bromo-3-hydroxyphenylboronic Acid: A Plausible and Validated Approach

The synthesis of 4-bromo-3-hydroxyphenylboronic acid is not explicitly detailed in a single, readily available source. However, based on established methodologies for the preparation of analogous hydroxyphenylboronic acids, a reliable synthetic route can be constructed. The key challenge lies in the presence of the acidic phenolic proton, which is incompatible with the organometallic intermediates typically used in boronic acid synthesis. Therefore, a protection-deprotection strategy is essential.

A general and widely applicable method involves the protection of the hydroxyl group of a starting bromophenol, followed by a halogen-metal exchange to form an organometallic species, which is then trapped with a trialkyl borate. Subsequent acidic workup both hydrolyzes the boronate ester and removes the protecting group to yield the desired product.

A plausible and robust synthetic pathway starting from 2-bromo-5-hydroxytoluene is outlined below. This approach adapts a well-documented procedure for a similar transformation.

Overall Synthetic Scheme

Caption: Plausible synthetic workflow for 4-Bromo-3-hydroxyphenylboronic acid.

Detailed Experimental Protocol (Hypothetical, based on analogous transformations)

Step 1: Protection of 2-Bromo-5-hydroxytoluene

-

To a solution of 2-bromo-5-hydroxytoluene (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add imidazole (2.5 eq).

-

Cool the mixture to 0°C and add tert-butyldimethylsilyl chloride (TBDMSCl) (1.1 eq) portion-wise.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the protected intermediate, which can often be used in the next step without further purification.

Causality: The hydroxyl group is protected as a silyl ether to prevent its acidic proton from quenching the organolithium reagent in the subsequent step. Imidazole acts as a base to deprotonate the phenol and as a nucleophilic catalyst.

Step 2: Halogen-Metal Exchange and Borylation

-

Dissolve the protected 2-bromo-5-hydroxytoluene (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen).

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi) (1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature at -78°C.

-

Stir the mixture at -78°C for 1 hour to ensure complete lithium-halogen exchange.

-

To the resulting aryllithium solution, add triisopropyl borate (1.2 eq) dropwise at -78°C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

Causality: The lithium-halogen exchange is a rapid and efficient method for generating the nucleophilic aryllithium species at low temperatures. The subsequent reaction with the electrophilic triisopropyl borate forms the boronate ester. Performing this at low temperature prevents unwanted side reactions.

Step 3: Deprotection and Isolation

-

Cool the reaction mixture to 0°C and quench by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) until the solution is acidic (pH ~1-2).

-

Stir the mixture vigorously for 1-2 hours at room temperature to ensure complete hydrolysis of the boronate ester and the silyl ether.

-

Separate the organic layer and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure 4-bromo-3-hydroxyphenylboronic acid.

Causality: The acidic workup serves the dual purpose of hydrolyzing the boronate ester to the boronic acid and cleaving the silyl protecting group to reveal the free hydroxyl group.

Applications in Organic Synthesis

The synthetic utility of 4-bromo-3-hydroxyphenylboronic acid stems from its ability to participate in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling. The bromine atom provides a reactive handle for palladium-catalyzed C-C bond formation, while the boronic acid moiety can also act as the organoboron component. The hydroxyl group can be used for further functionalization or can influence the electronic properties of the aromatic ring.

Suzuki-Miyaura Cross-Coupling Reactions

4-Bromo-3-hydroxyphenylboronic acid is an excellent substrate for Suzuki-Miyaura coupling reactions, enabling the synthesis of complex biaryl structures. It can act as either the organohalide or the organoboron partner, depending on the desired synthetic strategy.

General Protocol for Suzuki-Miyaura Coupling:

-

In a reaction vessel, combine 4-bromo-3-hydroxyphenylboronic acid (as the halide partner, 1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq).

-

Add a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.

-

Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-110°C) and monitor by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Wash the combined organic extracts, dry, and concentrate. Purify the residue by column chromatography or recrystallization.

Note: It is often necessary to protect the hydroxyl group of the hydroxyphenylboronic acid during the Suzuki reaction to prevent side reactions.[6]

Caption: Generalized Suzuki-Miyaura coupling reaction.

Role in Medicinal Chemistry

Boronic acids and their derivatives are of significant interest in medicinal chemistry.[1] The boronic acid moiety can act as a bioisostere for carboxylic acids and can form reversible covalent bonds with active site serine residues in enzymes. 4-Bromo-3-hydroxyphenylboronic acid serves as a valuable scaffold for the synthesis of novel therapeutic agents. The bromine atom allows for the introduction of diverse substituents via cross-coupling reactions to explore structure-activity relationships (SAR), while the hydroxyl group provides a site for derivatization to modulate solubility and other pharmacokinetic properties.

Characterization

The identity and purity of 4-bromo-3-hydroxyphenylboronic acid are typically confirmed using a combination of spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the region of δ 6.5-7.5 ppm, with coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. A broad singlet for the hydroxyl proton and the boronic acid protons, which may be exchangeable with D₂O. |

| ¹³C NMR | Six distinct signals in the aromatic region (δ 110-160 ppm), with the carbon attached to the boron atom appearing at a characteristic downfield shift. |

| IR Spectroscopy | A broad O-H stretching band around 3200-3600 cm⁻¹, characteristic C-H stretching of the aromatic ring just above 3000 cm⁻¹, C=C stretching in the 1450-1600 cm⁻¹ region, and a strong B-O stretching band around 1350 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak (M⁺) or protonated molecule ([M+H]⁺) corresponding to the calculated molecular weight, with a characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br ≈ 1:1). |

Conclusion

4-Bromo-3-hydroxyphenylboronic acid is a versatile and valuable building block in modern organic synthesis. While its specific discovery is not well-documented, its utility is firmly established within the broader context of arylboronic acids. Its trifunctional nature allows for a wide range of chemical transformations, making it a powerful tool for the construction of complex molecules in medicinal chemistry and materials science. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, is essential for its effective application in research and development.

References

- Frankland, E. On a new series of organic compounds containing boron. Proceedings of the Royal Society of London10, 568-572 (1860).

-

Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. Molecules29 , 4579 (2024). [Link]

- Han, Y. T. A Concise Synthesis of Rhodanthpyrone A and B, Natural 4-(Hydroxyphenyl)-substituted α-Pyrones.

-

PubChem. 4-Bromo-3-hydroxybenzoic acid. [Link] (Accessed Jan. 26, 2026).

-

ResearchGate. Reactions for Suzuki-Miyaura cross coupling of 11a. [Link] (Accessed Jan. 26, 2026).

-

Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. PMC (2024). [Link]

- Google Patents. Preparation method of hydroxyphenylboronic acid. (Accessed Jan. 26, 2026).

-

MDPI. Recent Advances in the Synthesis of Borinic Acid Derivatives. [Link] (Accessed Jan. 26, 2026).

-

ResearchGate. Organoboron Compounds, and the Study of Reaction Mechanisms. Primary Aliphatic Boronic Acids1. [Link] (Accessed Jan. 26, 2026).

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link] (Accessed Jan. 26, 2026).

-

Organic Chemistry Portal. Suzuki Coupling. [Link] (Accessed Jan. 26, 2026).

-

Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretastatin A-4 as Anticancer Agents. PMC (2011). [Link]

-

Drug Discovery & Development. Simple Synthesis Method Yields Boronic Acid-Based Drugs. [Link] (Accessed Jan. 26, 2026).

-

Wikipedia. 4-Formylphenylboronic acid. [Link] (Accessed Jan. 26, 2026).

-

PubChem. 4-Bromo-3-hydroxypentanoic acid. [Link] (Accessed Jan. 26, 2026).

-

MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link] (Accessed Jan. 26, 2026).

-

SpectraBase. 4-Bromo-3,5-dihydroxybenzoic acid - Optional[1H NMR] - Spectrum. [Link] (Accessed Jan. 26, 2026).

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tcichemicals.com [tcichemicals.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 1701448-16-9|(4-Bromo-3-hydroxyphenyl)boronic acid|BLD Pharm [bldpharm.com]

- 5. 4-Bromo-3-hydroxyphenylboronic acid [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Palladium-Catalyzed Cross-Coupling of 4-Bromo-3-hydroxyphenylboronic Acid: Protocols and Mechanistic Insights

An Application Guide for Researchers

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This guide provides a detailed exploration of palladium-catalyzed cross-coupling reactions utilizing 4-Bromo-3-hydroxyphenylboronic acid, a valuable building block in medicinal chemistry and materials science.[3][4] We will delve into the mechanistic underpinnings of the catalytic cycle, offer expert insights into the selection of catalysts, ligands, and reaction conditions, and provide a robust, step-by-step protocol for researchers, scientists, and drug development professionals. The aim is to equip the user with both the theoretical understanding and the practical knowledge to successfully implement this powerful transformation.

Introduction: The Significance of the Suzuki-Miyaura Reaction

First reported by Akira Suzuki in 1979, the Suzuki-Miyaura reaction involves the palladium-catalyzed coupling of an organoboron species (like a boronic acid) with an organohalide or triflate.[1][5] Its widespread adoption stems from several key advantages:

-

Mild Reaction Conditions: The reaction often proceeds at moderate temperatures and is tolerant of a wide array of functional groups.

-

Commercial Availability of Reagents: A vast library of boronic acids and organohalides is commercially available.

-

Low Toxicity: The boron-containing reagents are generally stable, easy to handle, and have low toxicity compared to other organometallic reagents.[1]

The target molecule for this guide, 4-Bromo-3-hydroxyphenylboronic acid, serves as a bifunctional building block. The boronic acid moiety is the reactive site for the Suzuki coupling, while the bromo- and hydroxyl-substituents provide handles for subsequent functionalization, making it a highly versatile reagent in the synthesis of complex molecules such as biaryl compounds.[6][7]

The Catalytic Cycle: A Mechanistic Overview

Understanding the mechanism of the Suzuki-Miyaura reaction is critical for troubleshooting and optimization. The process is centered around a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[8][9] The three fundamental steps are oxidative addition, transmetalation, and reductive elimination.[9][10]

-

Oxidative Addition: The catalytic cycle begins with the active Pd(0) species inserting into the carbon-halide bond of the organohalide (Ar-X). This oxidizes the palladium to a Pd(II) complex.[8][9] This step is often rate-limiting, particularly for less reactive halides like aryl chlorides.

-

Transmetalation: This is the key bond-forming step where the organic group from the boronic acid is transferred to the palladium center. Crucially, this step requires activation of the boronic acid by a base.[1][11] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the aryl group to the Pd(II) center, displacing the halide.[1][5][11]

-

Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C bond of the biaryl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[8][9]

Caption: Fig. 1: The Suzuki-Miyaura Catalytic Cycle.

Optimizing Reaction Conditions: A Scientist's Perspective

The success of a Suzuki-Miyaura coupling hinges on the judicious selection of four key components: the palladium source, the ligand, the base, and the solvent.

Palladium Catalyst and Ligands

The combination of a palladium precursor (precatalyst) and a ligand is crucial for generating the active Pd(0) species and stabilizing it throughout the catalytic cycle.[12]

-

Palladium Sources: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄. Pd(II) sources like Pd(OAc)₂ must be reduced in situ to the active Pd(0) state.

-

Ligands: Ligands stabilize the palladium center and modulate its reactivity.

-

Phosphine Ligands: These are the most common. Electron-rich and bulky phosphines, such as Tricyclohexylphosphine (PCy₃) and Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos), are highly effective.[11][13] They promote the oxidative addition step and facilitate the final reductive elimination.[1]

-

N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors and can be even more effective than phosphines for challenging substrates, such as aryl chlorides.[1][11]

-

For coupling with aryl bromides, a combination like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand is often a robust starting point.[11][13]

The Role of the Base and Solvent

The choice of base and solvent is interdependent and critical for the transmetalation step.

-

Base: The base activates the boronic acid.[5] Inorganic bases are most common.

-

Carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃): Widely used and effective for many substrates.

-

Phosphates (K₃PO₄): A stronger base that can be effective when carbonates fail, particularly with sterically hindered substrates.[14]

-

Fluorides (KF, CsF): Can be used for substrates with base-labile functional groups.[11]

-

-

Solvent: The solvent system must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (where the inorganic base resides).

-

Aqueous Mixtures: Toluene/water, Dioxane/water, or THF/water are common systems.[8] The water is essential for dissolving the inorganic base and activating the boronic acid.[8]

-

Anhydrous Conditions: While less common, some protocols use anhydrous solvents with organic-soluble bases or special activating agents.[8]

-

A typical starting point involves an aqueous mixture of an organic solvent like dioxane with a base such as K₂CO₃ or K₃PO₄.

| Parameter | Recommended Starting Conditions & Rationale |

| Palladium Source | Pd(OAc)₂ (0.5-2 mol%) or Pd(PPh₃)₄ (1-5 mol%). Readily available and effective for aryl bromides. |

| Ligand | SPhos or XPhos (1-2 eq. relative to Pd). Bulky, electron-rich ligands that promote key catalytic steps. |

| Base | K₂CO₃ or K₃PO₄ (2-3 equivalents). Strong enough to activate the boronic acid without degrading substrates.[9][14] |

| Solvent | 1,4-Dioxane / H₂O (e.g., 4:1 v/v). Good solubility for organic reagents and the inorganic base.[14] |

| Temperature | 80-100 °C. Sufficient thermal energy to drive the reaction to completion in a reasonable time.[15][16] |

Experimental Protocol: Coupling of 4-Bromo-3-hydroxyphenylboronic Acid with an Aryl Bromide

This protocol provides a general method for the Suzuki-Miyaura coupling of 4-Bromo-3-hydroxyphenylboronic acid with a generic aryl bromide (Ar-Br).

Safety Precaution: Always work in a well-ventilated fume hood. Palladium catalysts, ligands, and organic solvents can be hazardous. Consult the Safety Data Sheet (SDS) for all reagents before use.

Caption: Fig. 2: General Experimental Workflow.

Reagents and Materials

| Reagent | M.W. | Amount (mmol) | Equivalents |

| Aryl Bromide (Ar-Br) | - | 1.0 | 1.0 |

| 4-Bromo-3-hydroxyphenylboronic acid | 216.83 | 1.2 | 1.2 |

| Pd(OAc)₂ | 224.50 | 0.02 | 0.02 |

| SPhos | 410.47 | 0.04 | 0.04 |

| K₃PO₄ | 212.27 | 3.0 | 3.0 |

| 1,4-Dioxane | - | 8 mL | - |

| Deionized Water | - | 2 mL | - |

Step-by-Step Procedure

-

Reaction Setup: To an oven-dried round-bottom flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), 4-Bromo-3-hydroxyphenylboronic acid (1.2 mmol, 260 mg), Pd(OAc)₂ (0.02 mmol, 4.5 mg), SPhos (0.04 mmol, 16.4 mg), and K₃PO₄ (3.0 mmol, 637 mg).

-

Solvent Addition: Add 1,4-dioxane (8 mL) and deionized water (2 mL) to the flask.

-

Degassing: Seal the flask with a septum and purge the reaction mixture with an inert gas (Nitrogen or Argon) for 15-20 minutes. This is a critical step to remove oxygen, which can oxidize the Pd(0) catalyst and phosphine ligands.

-

Reaction: Place the sealed flask in a preheated oil bath at 90 °C. Stir the reaction vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aryl bromide is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

-

Purification:

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | Inactive catalyst (oxygen contamination); Insufficiently strong base; Low temperature. | Ensure thorough degassing; Switch to a stronger base (e.g., K₃PO₄ or Cs₂CO₃); Increase reaction temperature. |

| Boronic Acid Homocoupling | Presence of Pd(II) species and oxygen.[8] | Rigorous degassing is crucial. Use a precatalyst that is easily reduced to Pd(0). |

| Dehalogenation of Ar-Br | Presence of a hydride source.[8] | Ensure solvents are pure. Amine bases or alcoholic solvents can sometimes be a source of hydrides.[8] |

| Protodeborylation of Boronic Acid | Prolonged reaction times at high temperatures, especially under acidic or strongly basic conditions. | Monitor the reaction closely and stop it once the starting material is consumed. Avoid excessive heat or reaction time. |

Conclusion

The palladium-catalyzed Suzuki-Miyaura cross-coupling of 4-Bromo-3-hydroxyphenylboronic acid is a powerful and versatile method for the synthesis of complex biaryl structures. A thorough understanding of the reaction mechanism, coupled with a rational approach to selecting the catalyst, ligand, base, and solvent, is paramount for success. The protocol and insights provided in this guide offer a solid foundation for researchers to confidently apply this reaction in their synthetic endeavors, from small-scale discovery to larger-scale drug development campaigns.

References

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. Retrieved from [Link]

-

Ali, A., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Retrieved from [Link]

-

Asnan, H. H. M., & Wan, F. (2022). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Retrieved from [Link]

-

Biffis, A., et al. (2018). Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. ResearchGate. Retrieved from [Link]

-

University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]

-

Ahmad, R., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. PMC - PubMed Central. Retrieved from [Link]

-

Singh, V. K., et al. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC - PubMed Central. Retrieved from [Link]

- Google Patents. (n.d.). CN111072698A - Preparation method of hydroxyphenylboronic acid.

-

MDPI. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Retrieved from [Link]

-

ResearchGate. (2014). Suzuki reaction with aryl bromides at room temperature in the presence of a simple “ligand-free” catalytic system. Retrieved from [Link]

-

Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers (RSC Publishing). DOI:10.1039/D4QO02335H. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling. Retrieved from [Link]

-

Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Retrieved from [Link]

-

Wang, L., & He, W. (2007). Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. The Journal of Organic Chemistry - ACS Publications. Retrieved from [Link]

-

PubMed Central. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Retrieved from [Link]

-

ACS Publications. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Retrieved from [Link]

-

Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. Retrieved from [Link]

-

ResearchGate. (2020). Design and discovery of boronic acid drugs. Retrieved from [Link]

-

ResearchGate. (n.d.). Suzuki biaryl cross-coupling reactions a, The Suzuki biaryl.... Retrieved from [Link]

-

PubMed. (2020). Design and discovery of boronic acid drugs. Retrieved from [Link]

- Google Patents. (n.d.). CN103073435A - Synthesis method for 4-bromo-o-phenylenediamine.

- Google Patents. (n.d.). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.

Sources

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. home.sandiego.edu [home.sandiego.edu]

- 3. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 1701448-16-9|(4-Bromo-3-hydroxyphenyl)boronic acid|BLD Pharm [bldpharm.com]

- 8. Yoneda Labs [yonedalabs.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. mdpi.com [mdpi.com]

- 15. ikm.org.my [ikm.org.my]

- 16. pubs.acs.org [pubs.acs.org]

solvent effects in cross-coupling of 4-Bromo-3-hydroxyphenylboronic acid

Topic: Solvent Effects in the Cross-Coupling of 4-Bromo-3-hydroxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] The choice of solvent, however, is a critical parameter that is often underestimated, yet it profoundly influences reaction kinetics, catalyst stability, and even chemoselectivity.[2] This application note provides an in-depth guide to understanding and optimizing solvent effects in the Suzuki-Miyaura cross-coupling of 4-bromo-3-hydroxyphenylboronic acid, a versatile building block in medicinal chemistry. We will delve into the mechanistic role of solvents, present a detailed protocol for systematic solvent screening, and offer insights into the interpretation of experimental outcomes.

The Decisive Role of the Solvent in the Suzuki-Miyaura Catalytic Cycle

The solvent in a Suzuki-Miyaura reaction is not merely an inert medium but an active participant that influences every step of the catalytic cycle.[3] Its properties, including polarity, proticity, and coordinating ability, can dictate the overall success and efficiency of the transformation.[4]

-

Solubility of Reagents and Intermediates: A primary function of the solvent is to dissolve the aryl halide, the boronic acid, the base, and the palladium catalyst. The presence of the polar hydroxyl and boronic acid moieties on 4-bromo-3-hydroxyphenylboronic acid, alongside a less polar aryl bromide coupling partner, presents a solubility challenge that often necessitates the use of solvent mixtures.

-

Influence on the Catalytic Species: Solvents can play a crucial role in activating palladium precatalysts and stabilizing the active Pd(0) species.[4] Coordinating solvents like DMF or acetonitrile can stabilize the catalyst, but may also compete with the substrates for coordination sites on the palladium center.[5]

-

Impact on the Transmetalation Step: The transmetalation step, involving the transfer of the organic group from the boron atom to the palladium center, is often the rate-limiting step and is highly sensitive to the reaction medium.[6] Protic solvents, particularly water, can accelerate this step through two primary mechanisms:

-

Formation of the "ate" complex: The base in the reaction mixture reacts with the boronic acid to form a more nucleophilic boronate "ate" complex (Ar-B(OH)₃⁻).[7]

-

Hydroxide-mediated pathway: In the presence of water, a palladium-hydroxo complex (LₙPd-OH) can be formed, which is believed to react readily with the boronic acid.[8]

-

The interplay of these factors underscores the importance of a rational approach to solvent selection.

Visualizing the Mechanistic Landscape

To better understand the intricate role of the solvent, it is helpful to visualize the catalytic cycle and the decision-making process for solvent selection.

Caption: The Suzuki-Miyaura catalytic cycle, highlighting the key stages influenced by the solvent system.

A Systematic Approach to Solvent Screening: Protocol

Given the substrate-dependent nature of optimal reaction conditions, a systematic solvent screen is a prudent investment of time for any new cross-coupling reaction.[9][10]

Materials and Reagents

-

4-Bromo-3-hydroxyphenylboronic acid

-

Aryl halide coupling partner (e.g., 4-iodoanisole)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

Anhydrous solvents for screening (e.g., Toluene, 1,4-Dioxane, Tetrahydrofuran (THF), Acetonitrile (MeCN), N,N-Dimethylformamide (DMF), Isopropanol (IPA), and water). Ensure solvents are properly degassed.

-

Reaction vessels (e.g., microwave vials or sealed tubes)

-

Inert atmosphere setup (Nitrogen or Argon)

-

Analytical tools (TLC, LC-MS, GC-MS)

Experimental Workflow

The following workflow is designed for a parallel solvent screen to ensure consistency and comparability of results.

Caption: A streamlined workflow for systematic solvent screening in cross-coupling reactions.

Detailed Step-by-Step Protocol

-

Preparation: Under an inert atmosphere (N₂ or Ar), add the palladium catalyst (e.g., 2 mol%) and the base (e.g., 2.0 equivalents) to a series of identical reaction vials.

-

Addition of Reagents: To each vial, add 4-bromo-3-hydroxyphenylboronic acid (1.2 equivalents) and the aryl halide coupling partner (1.0 equivalent).

-

Solvent Addition: Add the selected degassed solvent (or solvent mixture, e.g., Toluene/H₂O 9:1) to each vial to achieve a consistent concentration (e.g., 0.1 M with respect to the limiting reagent).

-

Reaction: Seal the vials and place them in a preheated reaction block or oil bath at the desired temperature (e.g., 80-100 °C). Stir the reactions for a predetermined time (e.g., 12-24 hours).

-

Monitoring: Periodically and carefully take small aliquots from each reaction to monitor the consumption of starting materials and the formation of the product by TLC or LC-MS.

-

Work-up: After the reaction is complete, cool the vials to room temperature. Quench the reactions by adding water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Analysis: Analyze the crude product from each reaction using a quantitative method like LC-MS or GC-MS with an internal standard to determine the yield and purity.

Interpreting the Results: A Comparative Data Analysis

The results of the solvent screen should be tabulated to facilitate a clear comparison. The choice of the "best" solvent will depend on a balance of yield, purity, reaction time, and practical considerations such as cost and environmental impact.[11][12]

Table 1: Hypothetical Results of a Solvent Screen for the Cross-Coupling of 4-Bromo-3-hydroxyphenylboronic Acid with 4-Iodoanisole

| Entry | Solvent System (v/v) | Temperature (°C) | Time (h) | Yield (%) | Purity (%) | Observations |

| 1 | Toluene | 100 | 24 | 45 | 85 | Incomplete conversion, some starting material remains. |

| 2 | 1,4-Dioxane | 100 | 24 | 68 | 90 | Good conversion, clean reaction profile. |

| 3 | THF | 80 | 24 | 55 | 88 | Moderate yield, lower boiling point limits temperature. |

| 4 | DMF | 100 | 12 | 85 | 92 | Fast reaction, good yield, but potential for side reactions. |

| 5 | Acetonitrile (MeCN) | 80 | 24 | 72 | 91 | Good conversion, polar aprotic medium. |

| 6 | Isopropanol (IPA) | 80 | 18 | 91 | 96 | Excellent yield and purity, protic solvent advantage.[4] |

| 7 | Toluene/H₂O (9:1) | 100 | 18 | 88 | 95 | Biphasic system, water accelerates transmetalation.[13] |

| 8 | 1,4-Dioxane/H₂O (9:1) | 100 | 18 | 93 | 97 | High yield and purity, synergistic effect of dioxane and water. |

Yields and purities are hypothetical and for illustrative purposes.

From this hypothetical data, the 1,4-Dioxane/H₂O mixture and isopropanol emerge as superior solvent systems for this specific transformation, offering high yields and purities. The improved performance in the presence of a protic co-solvent (water or IPA) is consistent with the mechanistic role of these solvents in accelerating the transmetalation step.[7]

Conclusion and Best Practices

The selection of a solvent system is a critical, multifaceted decision in the optimization of Suzuki-Miyaura cross-coupling reactions. For substrates like 4-bromo-3-hydroxyphenylboronic acid, which possess both polar and non-polar characteristics, solvent mixtures, particularly those containing a protic component, often provide the best results. A systematic and parallel screening approach is the most effective method to identify the optimal conditions for a given substrate pair. By understanding the underlying mechanistic principles and adopting a rigorous experimental methodology, researchers can unlock the full potential of this powerful synthetic tool, leading to more efficient and robust processes in drug discovery and development.

References

-

C. M. Le, S. G. Newman. (2019). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health. [Link]

-

T. J. Williams, C. Leitch, J. D. Bailey, T. G. Driver. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Royal Society of Chemistry. [Link]

-

F. G. D. D'Accolti, L. et al. (2019). Reactions for Suzuki-Miyaura cross coupling of 11a. ResearchGate. [Link]

-

CovaSyn. Optimizing Suzuki Coupling Reactions. CovaSyn. [Link]

-

A. C. K. T. K. L. G. G. D. S. G.-M. D. A. D. S. S. S. J. A. L. S. D. A. C. K. T. K. L. G. G. D. S. G.-M. D. A. D. S. S. S. J. A. L. S. D. (2023). Transmetalation in the Suzuki-Miyaura Coupling: The Fork in the Trail. ResearchGate. [Link]

-

ResearchGate. Optimization of solvents and bases in Suzuki-Miyaura cross-coupling reactions catalyzed by Calx-IPr. ResearchGate. [Link]

-

T. J. Williams. (2019). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]

-

S. M. P. L. M. S. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. ACS Publications. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Organic Chemistry Portal. [Link]

-

S. G. Newman, C. M. Le. (2021). Distinguishing Between Pathways for Transmetalation in Suzuki-Miyaura Reactions. ResearchGate. [Link]

-

C. M. Le, S. G. Newman. (2019). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. ResearchGate. [Link]

-

A. A. Z. E. Y. S. M. A. K. V. N. S. (2016). Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. AIDIC. [Link]

-

F. E. S. D. S. J. A. F. D. S. L. A. M. D. A. L. F. C. D. S. (2015). effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using ncp pincer palladacycle. SciELO. [Link]

-

K. Y. A. T. (2007). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions (RSC Publishing). [Link]

-

G. A. Molander, S. L. J. Triff, P. M. Taddei. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. ACS Publications. [Link]

-

P. Lei, M. Szostak. (2021). Green Solvent Selection for Acyl Buchwald-Hartwig Cross-Coupling of Amides (Transamidation). ChemRxiv. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

ACS Green Chemistry Institute. Collaboration to Deliver a Solvent Selection Guide for the Pharmaceutical Industry. American Chemical Society. [Link]

-

J. G. de Vries, A. J. J. Lennox. (2021). Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings. PubMed Central. [Link]

-

S. G. Newman, C. M. Le. (2019). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings. ResearchGate. [Link]

-

D. P. K. A. V. A. C. A. A. B. S. A. J. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering (RSC Publishing). [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Optimizing Suzuki Coupling Reactions [covasyn.com]

- 10. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/C6RE00153J [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for the Characterization of Products from 4-Bromo-3-hydroxyphenylboronic Acid Reactions

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Utility of 4-Bromo-3-hydroxyphenylboronic Acid

In the landscape of modern medicinal chemistry and materials science, the strategic construction of complex molecular architectures is paramount. Substituted biaryl and arylamine moieties form the backbone of numerous pharmaceuticals and functional materials. 4-Bromo-3-hydroxyphenylboronic acid emerges as a highly valuable and versatile building block in this context. Its trifunctional nature—a nucleophilic boronic acid, a handle for further cross-coupling in the form of a bromine atom, and a hydrogen-bond-donating hydroxyl group—offers a rich platform for molecular diversification.

This guide provides an in-depth exploration of the two most prominent cross-coupling reactions involving this reagent: the Palladium-catalyzed Suzuki-Miyaura C-C bond formation and the Copper-catalyzed Chan-Lam C-N/C-O bond formation. Beyond mere procedural steps, this document elucidates the mechanistic rationale behind protocol choices, outlines a self-validating framework for product characterization, and addresses common challenges and side reactions to empower researchers to troubleshoot and optimize their synthetic endeavors.

Part 1: The Suzuki-Miyaura Coupling: Crafting Biaryl Scaffolds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)–C(sp²) bonds with high efficiency and functional group tolerance.[1] The reaction couples an organoboron species with an organohalide, catalyzed by a palladium complex.[2]

Mechanistic Causality: The "Why" Behind the Reagents

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3] Understanding these steps is critical for rational protocol design.

Figure 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar¹-X) bond, forming a Pd(II) complex. This is often the rate-determining step.[2] Electron-rich phosphine ligands can promote this step.[3]

-

Transmetalation: The organic group from the activated boronic acid (Ar²) is transferred to the palladium center. A base is crucial here; it reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., [ArB(OH)₃]⁻), which facilitates the transfer of the aryl group to the palladium center.[4][5]

-